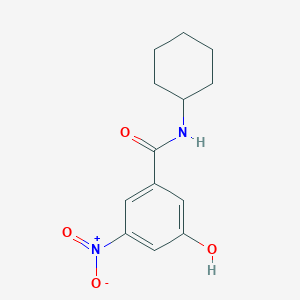![molecular formula C12H14N2O4 B8034284 3-Nitro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8034284.png)
3-Nitro-5-[(piperidin-1-yl)carbonyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-[(piperidin-1-yl)carbonyl]phenol is an organic compound characterized by a nitro group, a piperidine ring, and a phenolic hydroxyl group
Synthetic Routes and Reaction Conditions:
Nitration of Phenol Derivatives: The synthesis typically begins with the nitration of a phenol derivative to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Piperidinyl Carbonyl Group: The next step involves the introduction of the piperidinyl carbonyl group. This can be done through a reaction between the nitrated phenol and piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a carbonylation reaction with phosgene or its derivatives.
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The piperidinyl carbonyl group can engage in coupling reactions with various nucleophiles, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Coupling: Reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products:
Reduction: 3-Amino-5-[(piperidin-1-yl)carbonyl]phenol.
Substitution: Various alkylated or acylated derivatives of the phenol.
Coupling: Amides or esters depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Materials Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the development of probes for studying enzyme activity and protein interactions.
Industry:
Dyes and Pigments: Utilized in the synthesis of dyes due to its chromophoric properties.
Polymer Additives: Added to polymers to improve stability and performance.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The nitro group can participate in redox reactions, while the piperidinyl carbonyl group can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
3-Nitro-4-[(piperidin-1-yl)carbonyl]phenol: Similar structure but with the nitro group at the 4-position.
3-Nitro-5-[(morpholin-1-yl)carbonyl]phenol: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 3-Nitro-5-[(piperidin-1-yl)carbonyl]phenol is unique due to the specific positioning of the nitro group and the piperidinyl carbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(3-hydroxy-5-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11-7-9(6-10(8-11)14(17)18)12(16)13-4-2-1-3-5-13/h6-8,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEZXKQVTKSLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol](/img/structure/B8034213.png)






![3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol](/img/structure/B8034266.png)
![3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol](/img/structure/B8034274.png)
![3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol](/img/structure/B8034282.png)


![1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol](/img/structure/B8034316.png)
